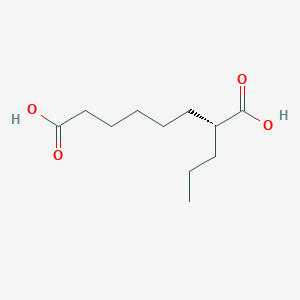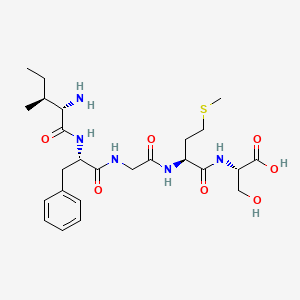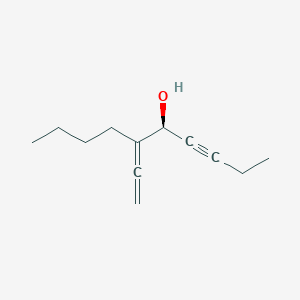![molecular formula C16H14O3S B14223380 3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid CAS No. 830328-29-5](/img/structure/B14223380.png)
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a sulfanylphenyl group attached to a methylprop-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid typically involves the following steps:
Formation of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through the hydroxylation of a phenyl ring using reagents such as hydrogen peroxide or other oxidizing agents.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction, where a thiol group (–SH) reacts with a halogenated phenyl compound.
Formation of the Methylprop-2-enoic Acid Backbone: This can be achieved through a series of reactions starting from a suitable precursor such as acrylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfanyl group can be reduced to form thiols or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenated phenyl compounds and nucleophiles such as thiols or amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfanyl group can produce thiols.
Aplicaciones Científicas De Investigación
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, or catalysts.
Mecanismo De Acción
The mechanism of action of 3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, while the sulfanyl group can modulate redox reactions or signaling pathways. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but lacks the sulfanyl group.
4-Hydroxythiophenol: Contains a hydroxyphenyl and a thiol group but lacks the methylprop-2-enoic acid backbone.
Acrylic acid derivatives: Contain the methylprop-2-enoic acid backbone but lack the hydroxyphenyl and sulfanyl groups.
Uniqueness
3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is unique due to the combination of its hydroxyphenyl, sulfanyl, and methylprop-2-enoic acid moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
830328-29-5 |
|---|---|
Fórmula molecular |
C16H14O3S |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
3-[4-(4-hydroxyphenyl)sulfanylphenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3S/c1-11(16(18)19)10-12-2-6-14(7-3-12)20-15-8-4-13(17)5-9-15/h2-10,17H,1H3,(H,18,19) |
Clave InChI |
SNZARTUPNSGRRG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)SC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


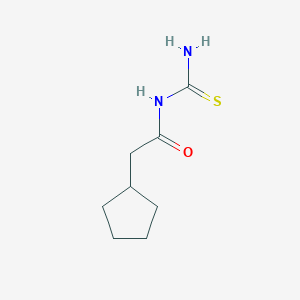
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
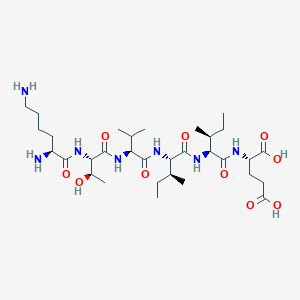

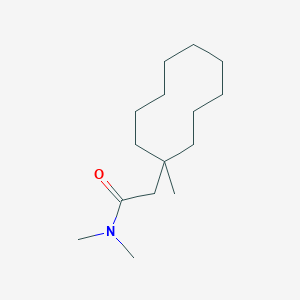
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
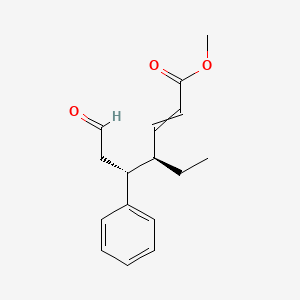
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
